(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile
Description
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Properties
IUPAC Name |
2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO3/c18-14-4-2-1-3-11(14)9-16-17(20)13-6-5-12(21-8-7-19)10-15(13)22-16/h1-6,9-10H,8H2/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNACWCDPRHGLW-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural features, including a chlorobenzylidene group and a dihydrobenzofuran ring, make it a subject of interest in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following IUPAC name:
- This compound
Its molecular formula is , and it possesses distinct functional groups that contribute to its biological activity. The presence of the chlorobenzylidene moiety is particularly notable for its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, suggesting that this compound may also possess such capabilities .
- Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression by interacting with key molecular targets .
Antioxidant Profile
Research has shown that related benzofuran derivatives exhibit significant antioxidant activity. For instance, studies on 2,3-dihydrobenzo[b]furan derivatives indicated their capacity to inhibit lipid peroxidation in liver microsomes . This suggests that this compound could similarly function as an antioxidant.
Cytotoxicity and Anticancer Potential
Preliminary studies have indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases or modulation of cell cycle regulators . Further research is needed to evaluate the specific cytotoxic effects of this compound.
Case Studies
- Study on Lipid Peroxidation :
- Cytotoxicity Evaluation :
Data Table: Biological Activities
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities that make it a candidate for drug development:
Antioxidant Activity : Preliminary studies suggest that the compound may possess significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.
Antitumor Properties : Research indicates that (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that related compounds can effectively target specific cancer cell lines.
Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacological Studies
Studies have focused on the pharmacodynamics and pharmacokinetics of this compound:
Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Research has highlighted the compound's potential to inhibit GSK-3β, a target relevant for diseases like Alzheimer's and certain cancers. Inhibition of this enzyme can lead to reduced disease progression.
Antibacterial and Antifungal Activities : The compound has been evaluated for its effectiveness against various pathogens. Some derivatives have shown comparable or superior activity compared to established antibiotics.
Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1. (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-benzofuran | Benzofuran core with methoxy groups | Antioxidant, antitumor |
| 2. (Z)-2-(4-chlorobenzylidene)-3-oxo-benzofuran | Benzofuran core with halogen substituents | Antibacterial, anti-inflammatory |
| 3. (Z)-2-(4-methylbenzylidene)-3-oxo-benzofuran | Benzofuran core with methyl substituents | Antitumor |
- Antioxidant Activity Study : A study investigated the antioxidant effects of similar benzofuran derivatives using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in treated cells.
- Antitumor Efficacy Research : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation effectively.
- GSK-3β Inhibition Study : A focused study on GSK-3β inhibition revealed that the compound could significantly reduce GSK activity in cellular models relevant to neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
